molecular formula C16H12N2O2 B372879 5-Phenoxy-2-phenyl-4-pyrimidinol

5-Phenoxy-2-phenyl-4-pyrimidinol

Cat. No.: B372879
M. Wt: 264.28g/mol
InChI Key: AHSZLRFYRVKUIA-UHFFFAOYSA-N
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Description

5-Phenoxy-2-phenyl-4-pyrimidinol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a phenyl group at position 2, and a phenoxy substituent at position 5 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The substitution pattern on the pyrimidine ring significantly influences physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28g/mol

IUPAC Name

5-phenoxy-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H12N2O2/c19-16-14(20-13-9-5-2-6-10-13)11-17-15(18-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)

InChI Key

AHSZLRFYRVKUIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)OC3=CC=CC=C3

solubility

33.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The following analysis compares 5-Phenoxy-2-phenyl-4-pyrimidinol with structurally related pyrimidine compounds, focusing on substitution patterns, synthesis routes, and inferred properties.

Structural Analogues and Substituent Effects
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
This compound 5-phenoxy, 2-phenyl, 4-hydroxyl C₁₆H₁₂N₂O₂ Phenoxy group enhances lipophilicity; hydroxyl at position 4 may enable hydrogen bonding. N/A
5-(4-Ethylphenyl)pyrimidin-2-ol 5-(4-ethylphenyl), 2-hydroxyl C₁₂H₁₂N₂O Ethylphenyl increases steric bulk; hydroxyl at position 2 alters acidity vs. position 4.
5-Pyrimidinol, 4,6-dimethyl 4,6-dimethyl, 5-hydroxyl C₆H₈N₂O Methyl groups improve metabolic stability; hydroxyl at position 5 limits solubility.
5-Phenyl-2-(4-pyridyl)pyrimidine 5-phenyl, 2-(4-pyridyl) C₁₅H₁₁N₃ Pyridyl group introduces basicity; absence of hydroxyl reduces polarity.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine 4-(3-pyridyl), 5-amino-2-methylphenyl C₁₆H₁₅N₅ Amino and pyridyl groups enhance binding to biological targets (e.g., kinases).

Key Observations :

  • Substituent Position: Hydroxyl groups at positions 2 or 4 (vs.
  • Aromatic vs. Aliphatic Groups: Phenoxy (this compound) vs. ethylphenyl (5-(4-Ethylphenyl)pyrimidin-2-ol) substituents influence steric hindrance and lipophilicity, affecting membrane permeability .
  • Heteroatom Incorporation: Pyridyl or pyrimidine-amine groups (e.g., in N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine) enhance interactions with enzymatic active sites .

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